NR2B Subtype Selectivity: Class-Level Evidence from Patent Filings
The 4-pyridinylmethyl-morpholine scaffold, to which 4-(Pyridin-4-ylmethyl)morpholine-3,5-dione belongs, is claimed as a selective NR2B negative allosteric modulator (NAM) [1]. The patent asserts that these compounds exhibit high membrane permeability and selectivity over other NMDA receptor subunits, which is hypothesized to reduce the dissociative and psychotomimetic side effects associated with non-selective NMDA antagonists like ketamine [1]. This class-level inference positions the compound as a potential tool for studying NR2B-mediated pathways in neurological disorders.
| Evidence Dimension | NR2B Subunit Selectivity vs. NR2A/NR2C/NR2D |
|---|---|
| Target Compound Data | Not quantified for this specific CAS compound; inferred from patent claims for the 4-pyridinylmethyl-morpholine class [1]. |
| Comparator Or Baseline | Non-selective NMDA antagonists (e.g., Ketamine) which bind to multiple NR2 subunits [1]. |
| Quantified Difference | Qualitative claim of 'high selectivity' for NR2B over other NR2 subunits [1]. |
| Conditions | Inferred from class-level pharmacology described in patent WO2020079042A1. |
Why This Matters
For researchers focused on NR2B-specific pharmacology, this compound represents a class of agents with a claimed mechanism that may avoid the pleiotropic effects of broad-spectrum NMDA antagonists, justifying its procurement for targeted pathway analysis.
- [1] WO2020079042A1 - 4-pyridinylmethyl-morpholine derivatives and the use thereof as medicament. Boehringer Ingelheim International GmbH, 2020. View Source
